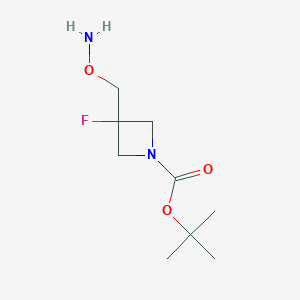

Tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate

Description

tert-Butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate is a fluorinated azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a fluoro substituent, and an aminooxymethyl (-CH₂-O-NH₂) side chain. This compound is of interest in medicinal chemistry and drug discovery due to the azetidine ring’s conformational rigidity and the reactive aminooxy group, which enables conjugation with carbonyl-containing molecules (e.g., ketones, aldehydes) . Its molecular formula is C₉H₁₆FN₂O₃ (based on analogous compounds in ), with a molecular weight of approximately 204.24 g/mol (calculated from similar structures).

Properties

IUPAC Name |

tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O3/c1-8(2,3)15-7(13)12-4-9(10,5-12)6-14-11/h4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQXIBWUUPDFBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CON)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe tert-butyl ester group is often introduced using tert-butyl alcohol in the presence of a suitable catalyst, such as boron trifluoride diethyl etherate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as azides or amines.

Scientific Research Applications

Tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

Industry: It can be used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the aminooxymethyl group can participate in covalent bonding with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Azetidine Ring

The following table highlights key structural differences and similarities among tert-butyl 3-substituted-3-fluoroazetidine-1-carboxylate derivatives:

Key Observations :

- Aminooxymethyl vs. Aminomethyl: The aminooxy group (-O-NH₂) offers unique reactivity toward carbonyl groups, enabling oxime ligation, whereas the aminomethyl (-CH₂-NH₂) group is more suited for amide or urea formation .

- Halogen vs. Polar Groups: Bromomethyl and cyano substituents facilitate cross-coupling or nucleophilic substitution, while hydroxyl or carboxylic acid derivatives (e.g., 1-Boc-3-fluoroazetidine-3-carboxylic acid, CAS 1228581-12-1) enhance solubility for aqueous reactions .

Biological Activity

Structure

Tert-butyl 3-(aminooxymethyl)-3-fluoroazetidine-1-carboxylate is characterized by the following structural features:

- Azetidine Ring : A four-membered cyclic amine that contributes to the compound's unique properties.

- Fluorine Atom : The presence of a fluorine atom enhances lipophilicity and biological activity.

- Aminooxy Functional Group : This moiety is known for its ability to form stable linkages with biomolecules.

Molecular Formula

The molecular formula of this compound is .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and metabolic disorders.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Pharmacological Studies

Recent studies have highlighted several pharmacological effects:

- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Preliminary tests indicate that it may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

Study 1: Antitumor Efficacy

In a study conducted on human breast cancer cell lines, this compound showed significant inhibition of cell proliferation at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity.

Study 2: Antimicrobial Activity

A separate study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as a new antimicrobial agent.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antitumor Activity | Significant inhibition in cancer cell lines | Varied efficacy |

| Antimicrobial Activity | MIC of 32 µg/mL against S. aureus | Generally lower |

| Enzyme Interaction | Potential enzyme inhibitor | Less characterized |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.